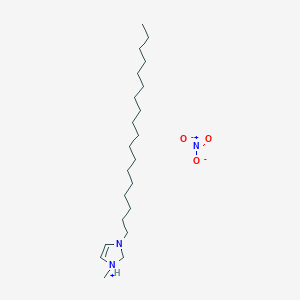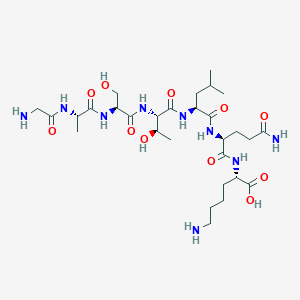
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound belonging to the class of ionic liquids. These are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with octadecyl bromide under reflux conditions to form 1-Methyl-3-octadecylimidazolium bromide. This intermediate is then treated with silver nitrate to replace the bromide ion with a nitrate ion, yielding the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include solvents like acetonitrile, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: This compound is explored for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent, particularly for hydrophobic drugs.
Industry: It is used in the formulation of lubricants and as an additive in electrochemical applications
Wirkmechanismus
The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate exerts its effects is primarily through its ionic nature. The compound can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In drug delivery, its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium nitrate and 1-hexyl-3-methylimidazolium nitrate. Compared to these, 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a longer alkyl chain, which imparts higher hydrophobicity and better solubility for hydrophobic substances. This makes it particularly useful in applications requiring the solubilization of non-polar compounds .
Similar Compounds
- 1-Butyl-3-methylimidazolium nitrate
- 1-Hexyl-3-methylimidazolium nitrate
- 1-Decyl-3-methylimidazolium nitrate
Eigenschaften
CAS-Nummer |
799246-96-1 |
|---|---|
Molekularformel |
C22H45N3O3 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;nitrate |
InChI |
InChI=1S/C22H44N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3)4/h20-21H,3-19,22H2,1-2H3;/q;-1/p+1 |
InChI-Schlüssel |
ZICWFYMFTSDUMY-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)

![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)





![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)



